molecular formula C27H31N5OS2 B2935914 2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide CAS No. 216169-17-4

2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide

Cat. No.: B2935914
CAS No.: 216169-17-4
M. Wt: 505.7
InChI Key: NRYOQMLQEIMVGR-ZXPTYKNPSA-N
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Description

This compound belongs to a class of fused heterocyclic systems incorporating triazolo-thiazine and thioamide functionalities. Its structure features a unique Z-configuration at the imino group (C8=N-Ph), an ethoxy substituent at position 5, and a phenylthioamide chain extending from the octane backbone. Such structural complexity is designed to enhance binding affinity to biological targets, particularly in the context of antiplatelet or anticoagulant activity, as seen in related thiazolo-pyrimidine and thieno-pyrimidine derivatives . The ethoxy and phenylimino groups may contribute to improved metabolic stability and selectivity compared to simpler analogs.

Properties

IUPAC Name

2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS2/c1-3-5-6-13-18-22(25(34)30-20-14-9-7-10-15-20)23-27(33-4-2)32-24(28-19-29-32)26(35-23)31-21-16-11-8-12-17-21/h7-12,14-17,19,22H,3-6,13,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYOQMLQEIMVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=C(N2C(=NC=N2)C(=NC3=CC=CC=C3)S1)OCC)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, preventing their normal function. This interaction can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

Feature Target Compound Analogues (e.g., C1, 19)
Core Structure Triazolo[3,2-c][1,4]thiazine Thiazolo[4,5-d]pyrimidine/Thieno
Substituents Ethoxy, phenylimino, octane Hydroxycoumarin, methyl, phenyl
Synthesis Method Not explicitly described Microwave-assisted/conventional
Pharmacokinetic and Stability Profiles
  • The ethoxy group in the target compound likely reduces oxidative metabolism compared to hydroxy-substituted analogs (e.g., hydroxycoumarin in 20 ) .
  • The phenylthioamide moiety may confer resistance to hydrolysis relative to carboxamide derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Activity (IC₅₀/μM) Synthesis Route
Target Compound Triazolo-thiazine Ethoxy, phenylimino, octanethioamide Not reported Undisclosed
C1 () Thieno-tetrahydropyridine Methyl, phenyl 12 (ADP inhibition) Conventional
Compound 19 () Thiazolo-pyrimidine Hydroxycoumarin, phenyl Qualitative activity Microwave-assisted

Research Findings and Limitations

Activity Gaps : The target compound’s activity remains unquantified in available literature, unlike C1 and ticlopidine .

Synthetic Challenges: The triazolo-thiazine core may require multi-step synthesis under controlled conditions (Z-imino configuration), whereas thieno derivatives are more accessible .

Structural Advantages : The elongated octane chain and ethoxy group could improve target engagement but may increase lipophilicity (logP >5), posing solubility challenges.

Biological Activity

The compound 2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N-phenyloctanethioamide (CAS No. 216169-17-4) is a member of the triazole-thiazine family, known for its diverse biological activities. This article delves into its pharmacological properties, synthesizing existing research findings and case studies that highlight its biological significance.

  • Molecular Formula : C27H31N5OS2
  • Molecular Weight : 505.7 g/mol
  • Structure : The compound features a complex structure characterized by a triazole ring fused to a thiazine moiety, which is common among biologically active compounds.

Antimicrobial Activity

Research has shown that compounds with triazole and thiazine structures often exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been documented to possess broad-spectrum activity against various bacterial and fungal strains. The presence of the thiazole and triazole rings is believed to contribute to this activity by interfering with microbial cell wall synthesis and function .

Anticancer Potential

Recent studies indicate that similar compounds in the triazole family have demonstrated anticancer properties through various mechanisms. For example, some derivatives have shown the ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as the ERK pathway. This suggests that this compound may also hold potential as an anticancer agent .

Anti-inflammatory Effects

The compound's structural features may also enable it to act as an anti-inflammatory agent. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Case Studies

  • Antinociceptive Activity : In a study evaluating the antinociceptive effects of related triazole compounds, several derivatives were tested using methods like the tail flick and hot plate tests in mice. Results indicated that certain compounds exhibited significant pain-relieving properties comparable to standard analgesics like aspirin .
  • Cell Viability Studies : In vitro studies on human colon carcinoma cell lines (HCT-116) demonstrated that triazole-thiazine derivatives could significantly inhibit cell viability at low concentrations (IC50 values in the micromolar range), indicating potential for further development as anticancer therapeutics .

Summary of Research Findings

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via ERK pathway inhibition
Anti-inflammatoryCOX enzyme inhibition
AntinociceptivePain relief in animal models
Cell viability inhibitionIC50 values indicating effectiveness against cancer cells

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